Allopregnan-20alpha-ol-3-one

Neurosteroid Progesterone metabolite Structural isomerism

Researchers studying progesterone metabolism require a stereospecific 20α-HSD substrate distinguishable from allopregnanolone. Allopregnan-20alpha-ol-3-one (CAS 516-59-6) provides exclusive 20α-HSD processing (0.018 μmol/min/mg), eliminating false readouts from 3α-HSD activity. • Binary plasma detection: present in pregnant women, absent in spontaneous abortion-enables threshold-based diagnostic algorithms. • Identical MW (318.49 Da) to allopregnanolone but inverted 3-keto/20α-hydroxyl topology prevents misassignment. Supplied ≥98% purity, white solid, shipped at -20°C. For research use only.

Molecular Formula C21H34O2
Molecular Weight 318.5 g/mol
CAS No. 516-59-6
Cat. No. B045001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllopregnan-20alpha-ol-3-one
CAS516-59-6
Synonyms20 alpha-hydroxy-5 alpha-pregnan-3-one
20 beta-hydroxy-5 alpha-pregnan-3-one
20-AHAPO
allopregnan-20 alpha-ol-3-one
allopregnan-20 alpha-ol-3-one, (20S)-isomer
allopregnan-20 alpha-ol-3-one, (5alpha)-isomer
allopregnan-20 alpha-ol-3-one, (5alpha,20R)-isomer
allopregnan-20 alpha-ol-3-one, (5beta,17alpha,20S)-isomer
allopregnan-20 alpha-ol-3-one, (5beta,20R)-isomer
allopregnan-20 alpha-ol-3-one, (5beta,20S)-isomer
allopregnan-20 beta-ol-3-one
Molecular FormulaC21H34O2
Molecular Weight318.5 g/mol
Structural Identifiers
SMILESCC(C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)O
InChIInChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-14,16-19,22H,4-12H2,1-3H3/t13-,14-,16-,17+,18-,19-,20-,21+/m0/s1
InChIKeyDYVGYXXLXQESJE-SKLBOBKVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allopregnan-20alpha-ol-3-one: Structural Identity & Classification


Allopregnan-20alpha-ol-3-one (CAS 516-59-6), systematically designated (5α,20S)-20-hydroxypregnan-3-one, is a C21 corticosteroid hormone with the molecular formula C21H34O2 [1]. It is classified as a 3-oxo-5α-steroid and a reduced metabolite of progesterone, generated endogenously via sequential 5α-reductase and 20α-hydroxysteroid dehydrogenase (20α-HSD) activity [2]. The compound is detectable in human hepatic tissue, urine, and plasma—most notably, it is present in plasma from pregnant women and healthy controls but absent in samples from women with spontaneous abortion, establishing its relevance as a pregnancy-viability biomarker . Commonly referred to as 20α-dihydroprogesterone (5α-reduced form), it must be distinguished from allopregnanolone (5α-pregnan-3α-ol-20-one, CAS 516-54-0), with which it shares an identical molecular mass (318.49 g/mol) but a fundamentally different functional group arrangement [3].

Why Allopregnanolone Cannot Substitute


Although Allopregnan-20alpha-ol-3-one and allopregnanolone share the identical elemental composition (C21H34O2) and molecular weight (318.49 Da), their functional group topology is inverted: the target compound bears a 3-keto group and a 20α-hydroxyl, whereas allopregnanolone bears a 3α-hydroxyl and a 20-keto group [1]. This is not a minor stereochemical variation—it constitutes a regioisomeric switch that determines which enzyme families process the molecule (20α-HSD vs. 3α-HSD), which receptor systems it engages (membrane progesterone metabolite receptors vs. GABA-A receptors), and which biological outcomes it drives (anti-mitogenic signaling vs. neurosteroid potentiation) [2]. Substitution without verification therefore risks not merely reduced potency but complete functional misassignment in experimental or diagnostic workflows [3].

Allopregnan-20alpha-ol-3-one: Comparator-Anchored Evidence


Regioisomeric Switch vs. Allopregnanolone

Allopregnan-20alpha-ol-3-one is a regioisomer—not a stereoisomer—of allopregnanolone (5α-pregnan-3α-ol-20-one). The two compounds have identical molecular formulas but differ in the positions of their oxygen-containing functional groups: the target compound carries a ketone at C3 and a hydroxyl at C20α, whereas allopregnanolone carries a hydroxyl at C3α and a ketone at C20 [1]. This regioisomeric arrangement categorically excludes Allopregnan-20alpha-ol-3-one from the class of 3α-hydroxy-neurosteroids that act as potent positive allosteric modulators (PAMs) of GABA-A receptors. In the Xenopus oocyte expression system, allopregnanolone potentiates GABA-activated currents at the α1β2γ2L GABA-A receptor isoform with an EC50 of approximately 160 nM [2]. Allopregnan-20alpha-ol-3-one lacks the 3α-hydroxy moiety required for this GABA-A PAM activity; consequently, its pharmacological profile diverges toward non-GABAergic pathways, including membrane progesterone metabolite receptor modulation in breast cancer cells [3].

Neurosteroid Progesterone metabolite Structural isomerism GABA-A receptor Regioisomer differentiation

C20 Stereochemistry vs. 20β-Epimer

The 20α-hydroxy configuration of the target compound is not arbitrary; it is the specific product of 20α-hydroxysteroid dehydrogenase (20α-HSD, EC 1.1.1.149) and the specific substrate for the reverse oxidative reaction catalyzed by the same enzyme. BRENDA enzyme database records quantify the oxidative activity of 20α-HSD on this compound: a specific activity of 0.018 μmol/min/mg for conversion of Allopregnan-20alpha-ol-3-one to 5α-pregnane-3,20-dione at pH 7.4 and 37°C [1]. In contrast, the 20β-epimer (allopregnan-20beta-ol-3-one) is not a competent substrate for 20α-HSD, demonstrating absolute stereospecificity. This stereochemical discrimination extends to biological function: in the Vogel conflict test for anxiolytic activity, 5α-pregnan-3α,20α-diol (the 3α-reduced metabolite of the target compound) exhibited a minimum effective dose (MED) of 10 μg (ICV), whereas the 20β-epimer 5α-pregnan-3α,20β-diol was substantially less potent, ranking last among four pregnanediols tested [2].

20alpha-hydroxysteroid dehydrogenase Stereospecificity Enzyme kinetics 20beta-epimer Substrate selectivity

Pregnancy Viability Biomarker: Detection Dichotomy

Allopregnan-20alpha-ol-3-one exhibits a binary detection pattern in human plasma that is not shared by allopregnanolone: it is detectable in plasma samples from pregnant women and healthy non-pregnant controls, but is absent in plasma from women who have experienced spontaneous abortion . This qualitative presence/absence dichotomy suggests its utility as a biomarker for pregnancy viability. By contrast, allopregnanolone levels fluctuate during pregnancy but do not exhibit the same binary on/off pattern associated with abortion status. Furthermore, the compound has been identified as a component of the steroid metabolome with potential utility as a laboratory diagnostic tool for schizophrenia, representing an application domain distinct from allopregnanolone's primary indication in postpartum depression (as brexanolone) .

Pregnancy biomarker Spontaneous abortion Plasma metabolomics Progesterone metabolite Diagnostic specificity

5α/5β Configuration: GABA-C Receptor Modulation

The configuration at C5 determines the mode of modulation at GABA-C (rho1) receptor channels. Morris et al. (1999) demonstrated that all 5α-reduced neuroactive steroids tested (including allopregnanolone, allotetrahydrodeoxycorticosterone, and alphaxalone) potentiated GABA-evoked currents at rho1 receptor channels and prolonged deactivation decay time. In contrast, all 5β-reduced steroids (including pregnanolone, 5β-dihydroprogesterone, and tetrahydrodeoxycorticosterone) inhibited GABA-elicited currents at the same receptor [1]. Allopregnan-20alpha-ol-3-one carries the 5α-configuration (trans A/B ring junction) and therefore belongs to the potentiating class at rho1 receptors, whereas its direct 5β-epimer (5β-pregnan-20α-ol-3-one) is predicted to exhibit inhibitory modulation. This class-level structure-activity relationship provides a predictive framework for receptor-level differentiation, though direct electrophysiological data for the target compound at rho1 receptors remains to be experimentally determined.

GABA-C receptor Rho subunit 5alpha/5beta configuration Neuroactive steroid Receptor modulation dichotomy

Anti-Mitogenic Membrane Receptor Activity

The progesterone metabolite 20alpha-dihydroprogesterone (20alphaHP; of which Allopregnan-20alpha-ol-3-one is the 5α-reduced form) acts as an anti-mitogenic agent in breast cancer cell lines through a mechanism distinct from classical nuclear progesterone receptors and from GABA-A receptor modulation. In MCF-7 cells, treatment with 20alphaHP produced significant (p < 0.05–0.01) dose-dependent decreases in plasma membrane 5α-pregnane-3,20-dione receptor (5αP-R) levels, with corresponding decreases in cell proliferation and detachment [1]. This anti-mitogenic activity contrasts sharply with allopregnanolone, which promotes proliferation of neural progenitor cells via a GABA-A receptor-mediated calcium-dependent mechanism [2]. The target compound thus occupies a unique functional niche: it down-regulates membrane steroid receptors linked to mitogenic signaling in breast cells, whereas allopregnanolone promotes neurogenesis via GABA-A receptor potentiation.

Membrane progesterone receptor 5alpha-pregnane-3,20-dione receptor Anti-mitogenic MCF-7 Breast cancer

Metabolic Branch: 20α-HSD vs. 3α-HSD Pathway

Progesterone metabolism bifurcates at the stage of 5α-dihydroprogesterone (5α-DHP): reduction at C3 by 3α-HSD produces allopregnanolone (the GABAergic neurosteroid pathway), whereas reduction at C20 by 20α-HSD produces 20α-dihydroprogesterone, which upon further 5α-reduction yields Allopregnan-20alpha-ol-3-one [1]. This metabolic branch point is enzymatically absolute—the two pathways are catalyzed by distinct enzymes with non-overlapping regiospecificity. In human immune cells (U937 monoblasts), the 20α-HSD pathway was confirmed as a major route: 5α-pregnan-20alpha-ol-3-one was detected as a key intermediate en route to 5α-pregnan-3β,20α-diol [2]. The aldo-keto reductase family 1 members C1, C2, and C3 (AKR1C1, AKR1C2, AKR1C3) are implicated in the synthesis of this compound, with AKR1C3 specifically associated with increased chemical synthesis [3]. This enzymatic gateway is entirely distinct from the 3α-HSD (AKR1C4)-mediated pathway that generates allopregnanolone.

Progesterone metabolism 20alpha-HSD 3alpha-HSD Metabolic fate AKR1C Enzyme specificity

Allopregnan-20alpha-ol-3-one: Application Scenarios


Pregnancy Viability Biomarker Research

Allopregnan-20alpha-ol-3-one exhibits a binary presence/absence pattern in human plasma that correlates with pregnancy viability: it is detectable in pregnant women and healthy controls but absent in spontaneous abortion cases . This categorical detection pattern makes it suitable for development as a liquid biopsy-compatible biomarker. Researchers investigating miscarriage etiology, early pregnancy loss prediction, or placental function assessment can use this compound as a targeted analyte in LC-MS/MS or GC-MS metabolomics panels. Unlike allopregnanolone, which fluctuates quantitatively, the binary signal of Allopregnan-20alpha-ol-3-one simplifies threshold-based diagnostic algorithm development.

20α-HSD Enzyme Activity Assays

As a specific substrate for 20α-HSD (EC 1.1.1.149), Allopregnan-20alpha-ol-3-one enables direct measurement of this enzyme's oxidative activity, with a reported specific activity of 0.018 μmol/min/mg for conversion to 5α-pregnane-3,20-dione at pH 7.4 and 37°C . This application is relevant for laboratories studying AKR1C family enzymes (AKR1C1, AKR1C2, AKR1C3), progesterone metabolism in immune cells [1], or screening for 20α-HSD inhibitors/modulators. The compound's stereospecificity ensures that any observed enzymatic conversion is attributable to 20α-HSD rather than other hydroxysteroid dehydrogenases, providing assay selectivity unattainable with non-specific substrates.

Membrane Progesterone Receptor Studies in Breast Cancer

In MCF-7 and MCF-10A breast cancer cell lines, the parent compound 20alpha-dihydroprogesterone (20alphaHP) dose-dependently down-regulates plasma membrane 5α-pregnane-3,20-dione receptors (5αP-R), suppressing both cell proliferation and detachment . Allopregnan-20alpha-ol-3-one, as the 5α-reduced analog, serves as a tool compound for investigating this non-classical, non-GABAergic membrane receptor pathway. This application is particularly valuable for cancer biology groups studying progesterone metabolite signaling in hormone-responsive cancers, where the compound's anti-mitogenic mechanism (via 5αP-R down-regulation) is mechanistically orthogonal to the GABA-A receptor-mediated neurogenic effects of allopregnanolone [1].

Schizophrenia Biomarker: Steroid Metabolome Profiling

Allopregnan-20alpha-ol-3-one has been identified as a component of the steroid metabolome with potential application as a laboratory diagnostic tool for schizophrenia . Post-mortem brain tissue studies have demonstrated that neuroactive steroid levels, including allopregnanolone, are altered in schizophrenia and bipolar disorder [1]. The target compound, as a distinct progesterone metabolite reporting on 20α-HSD pathway activity, provides an orthogonal metabolic readout to the more commonly measured 3α-reduced neurosteroids. Metabolomics laboratories investigating the steroidome in psychiatric disorders can incorporate this analyte into targeted panels to achieve more comprehensive pathway coverage, potentially revealing metabolic signatures that single-analyte allopregnanolone measurements would miss.

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